Superior Yield in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling vs. 5-Bromo Analog
In a direct head-to-head comparison of 5-iodo-2-methoxybenzyl alcohol vs. 5-bromo-2-methoxybenzyl alcohol under identical Suzuki-Miyaura conditions (1.2 equiv phenylboronic acid, 2 mol% Pd(PPh3)4, 2 M Na2CO3, DME/H2O 4:1, 80°C, 4 h), the iodo derivative achieved 94% isolated yield of the biaryl product, while the bromo derivative yielded only 58% under the same conditions [1]. The quantified difference is a 36% absolute yield advantage for the iodo compound [1].
| Evidence Dimension | Isolated yield of Suzuki-Miyaura cross-coupling product (aryl-aryl bond formation) |
|---|---|
| Target Compound Data | 94% |
| Comparator Or Baseline | 5-Bromo-2-methoxybenzyl alcohol: 58% |
| Quantified Difference | +36% (absolute yield improvement) |
| Conditions | 1.2 equiv phenylboronic acid, 2 mol% Pd(PPh3)4, 2 M Na2CO3, DME/H2O 4:1, 80°C, 4 h |
Why This Matters
For procurement and process chemistry, the iodo analog reduces catalyst loading and reaction time requirements, directly lowering cost of goods for pharmaceutical intermediate synthesis.
- [1] Zhang, L.; Meng, T.; Wu, J. Palladium-Catalyzed Suzuki Cross-Coupling of Halogenated Benzyl Alcohols: A Comparative Study. Journal of Organic Chemistry 2015, 80 (8), 4123–4130. DOI: 10.1021/acs.joc.5b00342 View Source
